1-(2-Hydroxy-4-nitrophenyl)ethanone

Physical property comparison melting point solid-state handling

Laboratories face inconsistent reactivity when using mono-substituted acetophenones for flavonoid synthesis or metal complexation. This ortho-hydroxy/para-nitro acetophenone (C8H7NO4, MW 181.15) delivers distinct electronic and coordination properties unavailable in simpler analogs. - **Synthetic advantage:** Single-flask O-benzoylation/Baker-Venkataraman rearrangement to 4′-nitroflavone; bypass ester isolation steps. - **Coordination chemistry:** Forms defined hydrazone/thiosemicarbazone Cu(II), Co(II), Ni(II) chelates - absent in 4-nitroacetophenone. - **QC-ready:** Sharp mp 67.2-68.0°C differentiates from 5-nitro isomer (100-104°C); logP 1.5-2.5. - **Biochemical reference:** Dihydroorotase inhibitor (IC50 ~100-520 µM) for pyrimidine pathway SAR.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 1834-91-9
Cat. No. B3031187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-nitrophenyl)ethanone
CAS1834-91-9
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H7NO4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3
InChIKeyMBWXEEAWDJCUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-4-nitrophenyl)ethanone – Physicochemical Identity and Structural Baseline


1-(2-Hydroxy-4-nitrophenyl)ethanone (CAS 1834-91-9; synonym: 2‑hydroxy‑4‑nitroacetophenone) is a disubstituted aromatic ketone of formula C₈H₇NO₄ (MW 181.15) bearing an ortho‑hydroxy and a para‑nitro group on the acetophenone scaffold . The compound is a crystalline solid at ambient temperature (mp 67.2–68.0 °C) and exhibits a predicted log P in the range of 1.5–2.5, reflecting intermediate lipophilicity [1]. These physicochemical features differentiate it immediately from simpler mono‑functional analogs and define its handling, storage, and reactivity profile in synthetic and biological applications.

Nitroflavone and chalcone library construction via one‑pot Baker–Venkataraman rearrangement
Bidentate hydrazone ligand for Co, Ni, Cu transition metal complexes
Enzyme inhibition probe with reported dihydroorotase activity
Regioisomer identity verification by distinct melting point

Why Generic Substitution with Other Acetophenone Analogs Fails


The co‑presence of a hydrogen‑bond‑donating ortho‑hydroxy group and a strongly electron‑withdrawing para‑nitro group creates a unique intramolecular hydrogen‑bond network and electronic push–pull system that is absent in 2‑hydroxyacetophenone (no nitro), 4‑nitroacetophenone (no hydroxy), or the 5‑nitro regioisomer [1]. This structural arrangement simultaneously dictates solid‑state conformational polymorphism, carbonyl reactivity in condensation reactions, and the capacity to act as a bidentate ligand for transition metals—properties that cannot be replicated by any single‑substituent analog. Generic substitution therefore risks loss of the precise reactivity, handling characteristics, or biological readout required for reproducible research or process chemistry.

This Compound
ortho‑hydroxy + para‑nitro substitution enables intramolecular H‑bond, one‑pot BV rearrangement, and bidentate chelation.
2‑Hydroxyacetophenone
Lacks para‑nitro group; no intramolecular H‑bond network, no enzyme inhibition profile, and cannot perform BV rearrangement in one pot.
This Compound
ortho‑OH group essential for Schiff base ligand formation and metal coordination.
4‑Nitroacetophenone
No ortho‑hydroxy group; cannot act as bidentate ligand or undergo BV rearrangement, limiting utility in coordination chemistry.
This Compound
4‑nitro substitution yields melting point ~67°C, distinct from 5‑nitro regioisomer (~100°C).
5‑Nitro Regioisomer
Different crystal packing and solubility may alter reactivity and analytical identity, risking misidentification in multi‑isomer labs.

Quantifiable Differentiation Evidence Against Closest Analogs


Melting Point Elevation for Solid-State Handling Advantage

1-(2-Hydroxy-4-nitrophenyl)ethanone is a crystalline solid at room temperature (mp 67.2–68.0 °C ), whereas 2‑hydroxyacetophenone is a low‑melting solid or liquid (mp 3–5 °C). The ~64 °C elevation in melting point, induced by the para‑nitro group increasing intermolecular dipolar interactions and molar mass, enables straightforward weighing, storage without cold‑chain requirements, and reduced volatility during synthetic manipulations.

Melting Point Elevation
Data to verify
67.2–68.0 °C
vs. 2‑Hydroxyacetophenone: 3–5 °C (Δ ≈ +64 °C)
Supports ambient solid‑state handling and storage
Based on literature melting point data; independent verification recommended
Physical property comparison melting point solid-state handling

Intramolecular Hydrogen-Bond Stabilization and Conformational Impact

The ortho‑hydroxy group in 1-(2-hydroxy-4-nitrophenyl)ethanone forms an intramolecular hydrogen bond with the acetyl carbonyl oxygen, locking the hydroxyl orientation. In the closely related 5‑chloro‑3‑nitro‑2‑hydroxy analog (CNK), DFT calculations reveal a nitro‑group rotation barrier of only 0.78 kcal mol⁻¹ and a more complex hydroxyl reorientation pathway, giving rise to conformational polymorphism observable by DSC, IR, and Raman spectroscopy [1]. 4‑Nitroacetophenone, lacking the ortho‑OH, cannot engage in intramolecular H‑bonding and exhibits a single conformational minimum with higher effective symmetry. The target compound, missing the 5‑chloro substituent present in CNK, is predicted to have a slightly different crystal packing while retaining the core ortho‑OH/para‑NO₂ H‑bond motif.

Intramolecular H‑Bond
Class‑level
OH···O=C hydrogen bond present; conformational polymorphism expected
Influences solubility, crystal form, and spectroscopic signatures
Class‑level inference from DFT on related 5‑chloro‑3‑nitro analog; nitro rotation barrier ~0.78 kcal mol⁻¹ in CNK
Intramolecular hydrogen bond conformational equilibrium DFT barrier

One-Pot Baker–Venkataraman Efficiency for Nitroflavone Synthesis

Heating 1-(2-hydroxy-4-nitrophenyl)ethanone with benzoyl chloride and potassium carbonate in acetone accomplishes both O‑benzoylation and the subsequent Baker–Venkataraman rearrangement in a single operation, directly yielding the 1,3‑diketone precursor to 4′‑nitroflavone [1][2]. In contrast, the parent 2‑hydroxyacetophenone typically requires a two‑step sequence (isolated ester formation followed by base‑catalyzed rearrangement), and 4‑nitroacetophenone cannot engage the Baker–Venkataraman pathway at all because it lacks the requisite ortho‑hydroxy nucleophile.

One‑Pot BV Rearrangement
Class‑level
Target: 1 step (O‑benzoylation + rearrangement in one pot)
vs. 2‑Hydroxyacetophenone: ≥2 steps
Step‑economic access to nitroflavone scaffolds
Reported in Proceedings of the Indian Academy of Sciences; yields not directly compared
Baker–Venkataraman rearrangement nitroflavone one-pot synthesis

Bidentate Metal-Chelation Capacity via the ortho-Hydroxy Group

Condensation of 1-(2-hydroxy-4-nitrophenyl)ethanone with hydrazine yields the bidentate Schiff base ligand HNAPH, which coordinates Co(II), Ni(II), and Cu(II) through the azomethine nitrogen and the deprotonated ortho‑oxygen [1][2]. Elemental analysis confirms stoichiometries of [Co(HNAPH)₃], [Ni(HNAPH)₃], and [Cu(HNAPH)₂] with experimental C, H, N, O, and metal percentages within 0.5% of calculated values. 4‑Nitroacetophenone, lacking the ortho‑OH, cannot form analogous chelate complexes, restricting its utility in coordination chemistry and catalysis.

Metal Chelation Capacity
Class‑level
Forms stable Co(II), Ni(II), Cu(II) complexes via hydrazone ligand
4‑Nitroacetophenone: cannot chelate
Enables transition metal complex synthesis for catalysis or materials
Elemental analysis data available in primary source
Schiff base ligand metal complex transition metal chelation

Dihydroorotase Enzyme Inhibition Profile

In a biochemical assay using dihydroorotase isolated from mouse Ehrlich ascites cells, 1-(2-hydroxy-4-nitrophenyl)ethanone inhibited the enzyme with an IC₅₀ of 1.0 × 10⁵ to 5.2 × 10⁵ nM (100–520 µM) at pH 7.37 when tested at a concentration of 10 µM [1][2]. This level of enzyme inhibition, although moderate, is not observed for the simpler 4‑nitroacetophenone in the same assay context, underscoring that the combined ortho‑hydroxy/para‑nitro pharmacophore is responsible for the biochemical interaction.

Dihydroorotase Inhibition
Reported
IC₅₀ = 100–520 µM (1.0×10⁵–5.2×10⁵ nM)
Supports pyrimidine biosynthesis enzyme assay context
Mouse Ehrlich ascites enzyme, pH 7.37; comparator 4‑nitroacetophenone inactive
Dihydroorotase inhibition enzyme assay pyrimidine biosynthesis

Melting Point Divergence for Regioisomeric Identity Verification

The 4‑nitro isomer (target) melts at 67.2–68.0 °C, whereas the 5‑nitro regioisomer (2‑hydroxy‑5‑nitroacetophenone, CAS 1450‑76‑6) has a literature melting point of 100–104 °C . This ~35 °C melting point difference provides a simple, zero‑instrument‑cost identity test to distinguish the two regioisomers upon receipt, and reflects underlying differences in crystal packing energetics driven by the altered nitro‑group position. No other single‑point measurement differentiates these two regioisomers more rapidly.

Regioisomer MP Divergence
Data to verify
Target: 67.2–68.0 °C
vs. 5‑nitro isomer: 100–104 °C (Δ ≈ −35 °C)
Rapid identity confirmation by melting point
Standard capillary method; zero‑instrument‑cost differentiation
Regioisomer differentiation melting point identity testing

Optimal Application Scenarios Based on Verified Differentiation


Nitroflavone and Chalcone Library Synthesis via One-Pot Protocol

The compound’s ability to undergo single‑flask O‑benzoylation and Baker–Venkataraman rearrangement (as documented in the Proceedings of the Indian Academy of Sciences [1]) makes it the preferred acetophenone building block for constructing 4′‑nitroflavone and derived chalcone libraries. Users can bypass the need for a separate ester isolation step, reducing synthetic cycle time and improving throughput in medicinal chemistry campaigns targeting antitubercular or anticancer flavone scaffolds.

Transition-Metal Coordination Chemistry and Catalyst Development

The ortho‑hydroxy group enables the formation of bidentate hydrazone and thiosemicarbazone Schiff base ligands that chelate Co(II), Ni(II), and Cu(II) with well‑defined stoichiometries [2][3]. This property is absent in 4‑nitroacetophenone and makes the target compound a rational choice for synthesizing metal complexes for use as homogeneous catalysts, magnetic materials, or bioactive metal‑drug candidates.

Analytical Reference Standard and Identity Testing by Melting Point

The well‑characterized melting point of 67.2–68.0 °C , sharply distinct from the 5‑nitro isomer (100–104 °C ), provides a rapid and solvent‑free identity verification method. This is particularly valuable for procurement quality control in laboratories that handle multiple nitro‑acetophenone regioisomers and need to confirm chemical identity before committing expensive reagents or cell‑based assays.

Biochemical Probing of Pyrimidine Biosynthesis

The moderate but measurable inhibition of dihydroorotase (IC₅₀ ≈ 100–520 µM [4]) establishes the ortho‑hydroxy/para‑nitro pharmacophore as a starting point for structure–activity relationship (SAR) studies targeting the pyrimidine pathway. The compound can serve as a reference inhibitor for assay development or as a scaffold for further optimization, where non‑hydroxy or non‑nitro analogs lack this biochemical activity.

Application
Selection Property
Validation Focus
Nitroflavone/chalcone library synthesis
Ortho‑hydroxy enables one‑pot BV rearrangement
Step economy and scaffold diversification
Transition‑metal complex synthesis
Bidentate hydrazone ligand formation
Stoichiometry and metal‑binding characterization
Regioisomer identity verification
Melting point distinct from 5‑nitro isomer
Rapid receipt confirmation without instrumentation
Dihydroorotase enzyme inhibition studies
Reported IC₅₀ in pyrimidine pathway assay
SAR starting point for nitro‑aromatic pharmacophores
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